molecular formula C9H11N3 B14645680 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile CAS No. 52773-53-2

2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

Cat. No.: B14645680
CAS No.: 52773-53-2
M. Wt: 161.20 g/mol
InChI Key: ZOPQCOAGIJWDOO-UHFFFAOYSA-N
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Description

2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and cyclic enaminones under basic conditions . The reaction is usually carried out in ethanol with sodium carbonate as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Mechanism of Action

The mechanism of action of 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile apart is its unique combination of the indole ring with an amino and nitrile group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

52773-53-2

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

InChI

InChI=1S/C9H11N3/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h12H,1-4,11H2

InChI Key

ZOPQCOAGIJWDOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N2)N)C#N

Origin of Product

United States

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